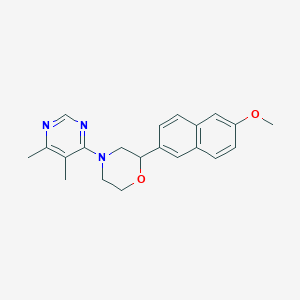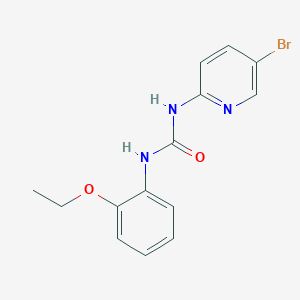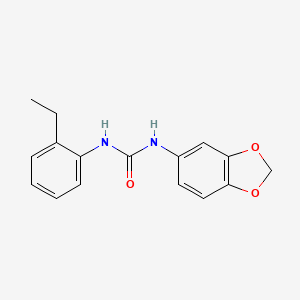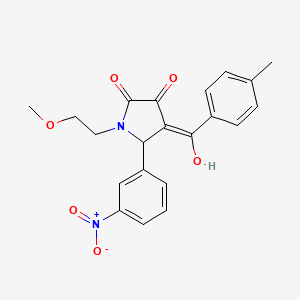
4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine, also known as JNJ-39729209, is a novel and potent inhibitor of the phosphodiesterase 1 (PDE1) enzyme. PDE1 is an important regulator of intracellular signaling pathways and is involved in various physiological processes, including cardiac function, vascular tone, and neuronal signaling. Inhibition of PDE1 has been shown to have therapeutic potential in a variety of diseases, including heart failure, hypertension, and neurological disorders.
作用機序
4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine is a selective inhibitor of the PDE1 enzyme, which catalyzes the hydrolysis of cyclic nucleotides, such as cAMP and cGMP. By inhibiting PDE1, this compound increases the levels of these cyclic nucleotides, which in turn activates downstream signaling pathways. The exact mechanism of action of this compound is still being elucidated, but it is thought to involve the regulation of calcium signaling and the modulation of neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. These include:
- Increased levels of cAMP and cGMP
- Regulation of calcium signaling
- Modulation of neurotransmitter release
- Improved cardiac function
- Lowered blood pressure
- Reduced fibrosis
- Improved vascular function
- Improved motor function
- Reduced neuroinflammation
実験室実験の利点と制限
4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine has several advantages for use in lab experiments. It is a potent and selective inhibitor of PDE1, which makes it a useful tool for studying the role of PDE1 in various physiological processes. It has also been shown to have therapeutic potential in a variety of disease models, which makes it a promising candidate for drug development.
However, there are also some limitations to the use of this compound in lab experiments. It is a relatively new compound, and its pharmacokinetic properties have not been fully characterized. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine. These include:
- Further characterization of its pharmacokinetic properties
- Investigation of its effects in other disease models
- Development of more potent and selective inhibitors of PDE1
- Combination therapy with other drugs for enhanced therapeutic efficacy
- Investigation of its effects on other signaling pathways and physiological processes
In conclusion, this compound is a novel and potent inhibitor of the PDE1 enzyme that has shown promising results in preclinical models of various diseases. Its mechanism of action involves the regulation of cyclic nucleotides and downstream signaling pathways. While it has several advantages for use in lab experiments, there are also some limitations to its use. Further research is needed to fully characterize its pharmacokinetic properties and investigate its potential for drug development.
合成法
The synthesis of 4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine involves a multi-step process that starts with the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with 2-bromo-6-methoxynaphthalene to form the corresponding ester. The ester is then converted to the morpholine derivative through a series of reactions involving amide formation, reduction, and cyclization. The final product is obtained through purification and crystallization.
科学的研究の応用
4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxy-2-naphthyl)morpholine has been extensively studied in preclinical models and has shown promising results in various disease models. In a rat model of heart failure, this compound improved cardiac function and reduced fibrosis. In a mouse model of hypertension, this compound lowered blood pressure and improved vascular function. In a mouse model of Parkinson's disease, this compound improved motor function and reduced neuroinflammation.
特性
IUPAC Name |
4-(5,6-dimethylpyrimidin-4-yl)-2-(6-methoxynaphthalen-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-15(2)22-13-23-21(14)24-8-9-26-20(12-24)18-5-4-17-11-19(25-3)7-6-16(17)10-18/h4-7,10-11,13,20H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLONTGHNZUHWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-acetyl-6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5322373.png)
![1,3-dimethyl-6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-azepanyl]sulfonyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B5322378.png)
![2-ethyl-7-(4-methoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5322383.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5322387.png)

![2-chloro-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-furoate](/img/structure/B5322390.png)
![3-fluoro-5-{[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5322391.png)

![1-(1-adamantylcarbonyl)-4-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5322420.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5322427.png)
![2-(ethoxymethyl)-N-[2-(isopropylsulfonyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5322439.png)
![1-[(4-ethoxyphenyl)sulfonyl]-1H-pyrrole](/img/structure/B5322447.png)
